![molecular formula C13H11BrO2 B3050188 Methyl 2-bromomethyl-1-naphthoate CAS No. 2417-76-7](/img/structure/B3050188.png)
Methyl 2-bromomethyl-1-naphthoate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 2-bromomethyl-1-naphthoate involves introducing a bromomethyl group onto the naphthalene ring. Specific synthetic routes may vary, but one common method is the aromatic Finkelstein reaction followed by hydrolysis to yield 2-bromo-6-(bromomethyl)naphthalene .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 2-bromomethyl-1-naphthoate is an important intermediate in the synthesis of various chemical compounds. For example, it plays a role in the preparation of non-steroidal anti-inflammatory agents such as nabumetone and naproxen, as demonstrated in a study that discusses the synthesis of 2-Bromo-6-methoxynaphthalene, a related compound (Xu & He, 2010).
- Additionally, methyl 1-alkoxy-3-perfluoroalkyl-2-naphthoates, which share a similar naphthoate structure, have been synthesized for potential applications in various fields, indicating the versatility of naphthoate derivatives (Ding, Pu, & Zhang, 1992).
Molecular Interaction Studies
- Methyl 2-bromomethyl-1-naphthoate and similar compounds have been studied for their molecular interactions. For instance, the inclusion of 2-methyl naphthoate in α- and β-cyclodextrin has been explored, shedding light on the molecular mechanics and potential applications of such complexes (Madrid, Pozuelo, Mendicuti, & Mattice, 1997).
Photochemical and Physical Properties
- The photochemical properties of methyl naphthoate derivatives have been investigated, demonstrating their potential in various applications such as in photodimerization studies and in understanding the reaction mechanisms under specific conditions (Lei et al., 2008).
- Additionally, the photodimerization of methyl 2-naphthoate and its derivatives in specific environments provides insights into their photochemical reactivity, which is crucial for applications in photochemistry and material science (Chatterjee & Rokita, 1994).
Biological and Medical Research
- Methyl 2-naphthoates derived from traditional Chinese herbs have been isolated and studied for their biological activities, including cytotoxicity against human cancer cell lines, demonstrating the potential medicinal applications of naphthoate derivatives (Yu et al., 2019).
Environmental and Catalysis Research
- Research on methylating reagents and processes, including those involving naphthoate derivatives, has gained attention due to environmental concerns. Studies on alternatives to traditional methylating agents indicate the relevance of methyl 2-bromomethyl-1-naphthoate and similar compounds in developing environmentally friendly chemical processes (Zandieh, Nami, & Hossaini, 2019).
properties
IUPAC Name |
methyl 2-(bromomethyl)naphthalene-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-16-13(15)12-10(8-14)7-6-9-4-2-3-5-11(9)12/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCXTRIWQMEUTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CC=CC=C21)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465900 | |
Record name | methyl 2-bromomethyl-1-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromomethyl-1-naphthoate | |
CAS RN |
2417-76-7 | |
Record name | Methyl 2-(bromomethyl)-1-naphthalenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2417-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-bromomethyl-1-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.